
Thalidomide-5'-O-C4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C4-acid is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C4-acid, have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory conditions .
Métodos De Preparación
The synthesis of Thalidomide-5’-O-C4-acid involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including esterification and hydrolysis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Thalidomide-5’-O-C4-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Various nucleophiles can substitute the functional groups in Thalidomide-5’-O-C4-acid, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C4-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-C4-acid involves its interaction with specific molecular targets, such as cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). Binding to CRBN alters its substrate specificity, leading to the degradation of various neosubstrates. This process modulates several cellular pathways, including those involved in inflammation and cancer .
Comparación Con Compuestos Similares
Thalidomide-5’-O-C4-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications. Thalidomide-5’-O-C4-acid is unique due to its specific modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide derivatives with different functional groups
Propiedades
Fórmula molecular |
C18H18N2O7 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
InChI |
InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24) |
Clave InChI |
OGCVLNRVXVCTLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
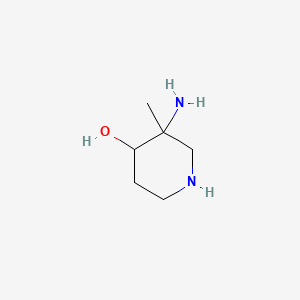
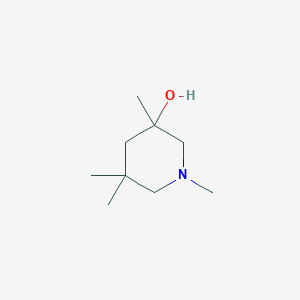

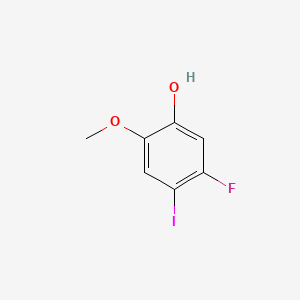
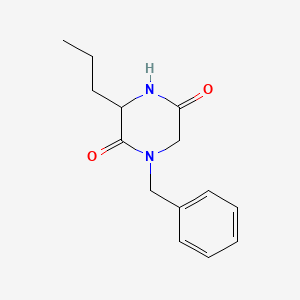
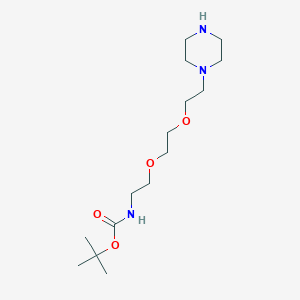


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
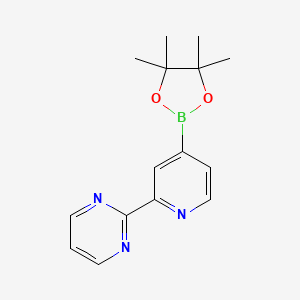
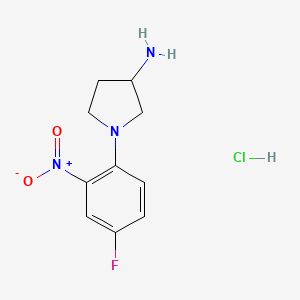
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
